molecular formula C21H20N4O2S B2867335 8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-31-8

8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2867335
CAS RN: 332103-31-8
M. Wt: 392.48
InChI Key: RXLJVLBRPNIOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as BmPd or BmPdC and has been found to exhibit various biochemical and physiological effects, making it a subject of interest for researchers in the field of medicinal chemistry.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally similar to the compound , have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. These compounds have shown promising results as potent dual-target-directed A1/A2A adenosine receptor antagonists, with several demonstrating triple-target inhibition. These findings suggest that compounds acting at multiple targets relevant to the symptomatic and disease-modifying treatment of neurodegenerative diseases could offer advantages over single-target therapeutics (Brunschweiger et al., 2014).

Synthetic Methodologies

The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been achieved using thietanyl protecting group, indicating the chemical versatility and potential for further functionalization of purine derivatives. This methodology provides a new route for synthesizing disubstituted purine diones, which could be valuable for developing novel therapeutic agents (Khaliullin & Shabalina, 2020).

Structural Analysis

The structural analysis of similar compounds has been conducted to understand their geometric and electronic properties. For example, 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione exhibits typical geometry with the fused rings of the purine system being planar. Such insights are crucial for rational drug design, allowing for the optimization of molecular interactions with biological targets (Karczmarzyk et al., 1995).

properties

IUPAC Name

8-benzylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-8-10-15(11-9-14)12-25-17-18(24(2)20(27)23-19(17)26)22-21(25)28-13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLJVLBRPNIOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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